Brilliant Red
Overview
Description
Brilliant Red is a synthetic dye belonging to the class of azo compounds, characterized by the presence of one or more azo groups (-N=N-) linked to aromatic rings. These dyes are known for their vivid colors and are widely used in various industries, including textiles, food, and cosmetics. This compound, in particular, is valued for its intense red hue and stability.
Mechanism of Action
Pharmacokinetics
. This suggests that Brilliant Red may have a long half-life and could potentially accumulate in biological systems.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with its targets. For example, the formation of a fluorescent complex between the dye and a biomolecule could potentially alter the biomolecule’s function, leading to changes at the cellular level. Additionally, this compound has been shown to form micro- to nanometer-sized aggregates with chitosan, a process that induces other photophysical changes in the dye .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the degradation efficiency of this compound was found to decrease when the initial concentration of sulfate increased . Moreover, the combined treatment of microwave electrodeless lamp UV photocatalysis and iron carbon micro-electrolysis was applied to degrade this compound, demonstrating that certain environmental conditions can enhance the degradation efficiency .
Biochemical Analysis
Biochemical Properties
Brilliant Red plays a significant role in biochemical reactions, particularly in the biosorption process. It interacts with various enzymes, proteins, and other biomolecules. For instance, in biosorption studies, this compound binds to the residual microbial biomass of Saccharomyces pastorianus immobilized in sodium alginate . This interaction is crucial for the dye’s retention and removal from aqueous solutions.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by interacting with cell membranes and intracellular components. The dye can impact cell signaling pathways, gene expression, and cellular metabolism. For example, in microbial cells, this compound can alter the expression of genes involved in stress response and metabolic pathways .
Molecular Mechanism
The mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound binds to specific sites on enzymes and proteins, altering their activity. This binding can inhibit or activate enzymatic reactions, leading to changes in cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The dye’s stability and degradation are important factors to consider. Over time, this compound may degrade, leading to changes in its effectiveness and impact on cellular function. Long-term studies have shown that the dye can have lasting effects on cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the dye may have minimal impact on cellular function. At higher doses, this compound can exhibit toxic or adverse effects. Threshold effects have been observed, where a certain dosage level leads to significant changes in cellular processes and overall health .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The dye can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. For example, in microbial cells, this compound can alter the activity of enzymes involved in the biosorption process, impacting the overall metabolic state of the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the dye’s localization and accumulation. The transport and distribution of this compound are crucial for its effectiveness in biochemical applications .
Subcellular Localization
This compound’s subcellular localization affects its activity and function. The dye can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is essential for the dye’s role in staining and biosorption studies, as it determines its interaction with cellular components .
Preparation Methods
Synthetic Routes and Reaction Conditions: Brilliant Red is typically synthesized through a diazotization reaction followed by coupling with an aromatic compound. The process begins with the formation of a diazonium salt from an aromatic amine, which is then coupled with another aromatic compound to form the azo dye. The reaction conditions often involve acidic or basic environments to facilitate the formation of the diazonium salt and the subsequent coupling reaction.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The final product is purified through filtration, washing, and drying to obtain the dye in its solid form.
Chemical Reactions Analysis
Types of Reactions: Brilliant Red undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form different products, depending on the reaction conditions.
Reduction: The azo group can be reduced to form aromatic amines, which can further react to form other compounds.
Substitution: The aromatic rings in this compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Reagents like halogens, sulfonic acids, and nitro compounds are used for substitution reactions.
Major Products Formed:
Oxidation: Products include nitroso compounds and nitro compounds.
Reduction: Products include aromatic amines.
Substitution: Various substituted aromatic compounds are formed, depending on the reagents used.
Scientific Research Applications
Brilliant Red has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in titration experiments due to its color change properties.
Biology: Employed in staining techniques for microscopy to highlight specific structures in biological samples.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in the textile industry for dyeing fabrics, in the food industry as a colorant, and in cosmetics for coloring products.
Comparison with Similar Compounds
Methyl Red: Another azo dye with similar applications but different color properties.
Congo Red: Known for its use in staining amyloid proteins in histology.
Orange G: Used in histological staining and as a pH indicator.
Comparison: Brilliant Red is unique due to its intense red color and stability under various conditions. Compared to Methyl Red and Congo Red, this compound offers better stability and a more vivid color, making it preferable for certain industrial applications. Its versatility in different scientific fields also sets it apart from other azo dyes.
Properties
IUPAC Name |
barium(2+);5-chloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C17H13ClN2O4S.Ba/c2*1-10-8-14(16(9-13(10)18)25(22,23)24)19-20-17-12-5-3-2-4-11(12)6-7-15(17)21;/h2*2-9,21H,1H3,(H,22,23,24);/q;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POJOORKDYOPQLS-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)[O-])N=NC2=C(C=CC3=CC=CC=C32)O.CC1=CC(=C(C=C1Cl)S(=O)(=O)[O-])N=NC2=C(C=CC3=CC=CC=C32)O.[Ba+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ba(C17H12ClN2O4S)2, C34H24BaCl2N4O8S2 | |
Record name | D&C RED 9 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20092 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
15958-19-7 (Parent) | |
Record name | C.I. Pigment Red 53 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005160021 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3021229 | |
Record name | C.I. Pigment Red 53 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3021229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
888.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
D&c red 9 appears as odorless yellowish-red or reddish-orange powder. (NTP, 1992), Dry Powder; Dry Powder, Water or Solvent Wet Solid; NKRA; Other Solid; Pellets or Large Crystals, Red solid; [HSDB] Red powder; [MSDSonline], YELLOW-TO-RED POWDER. | |
Record name | D&C RED 9 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20092 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Benzenesulfonic acid, 5-chloro-2-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-4-methyl-, barium salt (2:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | D&C Red 9 | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4104 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | PIGMENT RED 53, BARIUM SALT (2:1) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1540 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Solubility |
less than 0.1 mg/mL at 64 °F (NTP, 1992), SLIGHTLY SOL IN WATER & ETHANOL; INSOL IN ACETONE & BENZENE, Solubility in water, g/100ml at 20 °C: >0.00013 | |
Record name | D&C RED 9 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20092 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | C.I. PIGMENT RED 53:1 | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4138 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | PIGMENT RED 53, BARIUM SALT (2:1) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1540 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Density |
1.73 (NTP, 1992) - Denser than water; will sink, 1.66 g/cu cm, 1.66 g/cm³ | |
Record name | D&C RED 9 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20092 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | C.I. PIGMENT RED 53:1 | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4138 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | PIGMENT RED 53, BARIUM SALT (2:1) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1540 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Impurities |
Analysis of commercial samples of D&C Red No 9 revealed the presence of 11 aromatic azo compounds (subsiduary colours), at levels up to 27 ppm (mg/kg), derived from aromatic impurities in the Red Lake C Amine (2-amino- 4-methyl-5-chlorobenzenesulfonic acid) precursor | |
Record name | C.I. PIGMENT RED 53:1 | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4138 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Red powder | |
CAS No. |
5160-02-1 | |
Record name | D&C RED 9 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20092 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | C.I. Pigment Red 53 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005160021 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonic acid, 5-chloro-2-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-4-methyl-, barium salt (2:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | C.I. Pigment Red 53 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3021229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Barium bis[2-chloro-5-[(2-hydroxy-1-naphthyl)azo]toluene-4-sulphonate] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.578 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BRILLIANT RED | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1FO1ZO92Y1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | C.I. PIGMENT RED 53:1 | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4138 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | PIGMENT RED 53, BARIUM SALT (2:1) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1540 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
649 to 653 °F (decomposes) (NTP, 1992), 343-345 °C (decomposes) | |
Record name | D&C RED 9 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20092 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | C.I. PIGMENT RED 53:1 | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4138 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.